molecular formula C11H15ClN2O4S B5968273 2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide

2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide

Cat. No. B5968273
M. Wt: 306.77 g/mol
InChI Key: RWPNRHPXXPAISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly referred to as CHB and is known for its unique properties that make it a valuable tool for scientific investigations.

Mechanism of Action

The mechanism of action of CHB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. CHB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CHB has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CHB has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. CHB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. CHB has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHB in lab experiments is its high purity level, which allows for accurate and reproducible results. CHB is also relatively easy to synthesize, making it a cost-effective tool for scientific investigations. However, one of the limitations of using CHB is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on CHB, including further studies on its mechanism of action, its potential use as an antifungal and antibacterial agent, and its application in the field of environmental science. Additionally, further studies on the safety and toxicity of CHB are needed to determine its potential use in clinical settings.
In conclusion, 2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide is a valuable tool for scientific investigations due to its unique properties and potential applications in various fields. Further research on CHB is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of CHB can be achieved through a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing CHB is through the reaction of 2-chloro-5-nitrobenzoic acid with tert-butylamine followed by the reduction of the resulting intermediate with sodium borohydride. This process yields CHB as a white crystalline solid with a high purity level.

Scientific Research Applications

CHB has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of medicine, where CHB has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. CHB has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

2-chloro-5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-11(2,6-15)14-19(17,18)7-3-4-9(12)8(5-7)10(13)16/h3-5,14-15H,6H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPNRHPXXPAISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.